molecular formula C6H3ClF5IS B2567333 (2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane CAS No. 2361634-60-6

(2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane

Cat. No.: B2567333
CAS No.: 2361634-60-6
M. Wt: 364.5
InChI Key: ZNLIEAYYUPNQDP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule has an aromatic ring structure with fused chlorine, iodine, and sulfur atoms. The presence of these atoms contributes to the unique properties of this compound.

Scientific Research Applications

Fluorination Synthesis

A study highlighted the use of iodine pentafluoride in overcoming challenges associated with the chlorine-fluorine exchange fluorination reaction in the synthesis of pentafluoro-λ^6-sulfanyl-(hetero)arenes, which possess electron-withdrawing substituents. This approach efficiently mitigated major side-reactions, demonstrating a significant advancement in the synthesis of fluorinated compounds (Benqiang Cui et al., 2017).

Material Synthesis and Application

Research on substituted alkenyl aryl tetrafluoro-λ^6-sulfanes prepared via the addition of chlorotetrafluorosulfanyl arenes to primary alkynes has opened up new avenues for modifying the reactivity of the pentafluorosulfanyl group. This modification facilitates the investigation of aryl substituent effects on the resulting products, which are crucial for developing advanced materials and coatings (Li-juan Zhong et al., 2014).

Polymer and Coating Development

A study detailed the synthesis of new pentafluoro-λ^6-sulfanyl-containing alkadienes and their subsequent epoxidation. These compounds are valuable as monomers or intermediates in the preparation of polymers and polymer surface coatings, highlighting the role of fluorinated compounds in enhancing material properties (V. Brel, 2005).

Heterocyclic Compound Synthesis

Another research effort described the efficient synthesis of pentafluoro-λ^6-sulfanyl-containing 4,5-dihydroisoxazoles. These compounds serve as valuable intermediates in creating pentafluorosulfanyl-containing heterocyclic and polyfunctional compounds, showcasing the versatility of fluorinated sulfanyl groups in organic synthesis (V. Brel, 2006).

Properties

IUPAC Name

(2-chloro-3-iodophenyl)-pentafluoro-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF5IS/c7-6-4(13)2-1-3-5(6)14(8,9,10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLIEAYYUPNQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF5IS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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